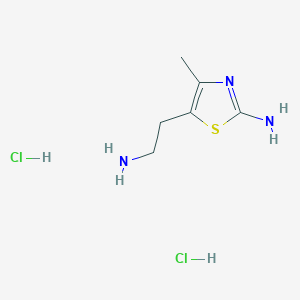

Dihidrocloruro de 5-(2-aminoetil)-4-metil-1,3-tiazol-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de amtamina es un agonista de la histamina selectivo para el subtipo H2. Se ha utilizado en estudios in vitro e in vivo para investigar la secreción gástrica y otras funciones del receptor H2 . El compuesto es conocido por su capacidad para imitar la acción de la histamina, lo que lo convierte en una herramienta valiosa en la investigación farmacológica.

Aplicaciones Científicas De Investigación

El clorhidrato de amtamina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en varias reacciones químicas para estudiar el comportamiento de los receptores de histamina.

Biología: Empleada en estudios que investigan el papel de la histamina en los procesos biológicos, como la respuesta inmune y la neurotransmisión.

Medicina: Utilizado en la investigación farmacológica para desarrollar nuevos fármacos dirigidos a los receptores de histamina, particularmente para afecciones como las alergias y las úlceras gástricas.

Industria: Aplicado en el desarrollo de nuevos materiales y compuestos con propiedades específicas relacionadas con la histamina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de amtamina implica la reacción de 5-(2-aminoetil)-4-metiltiazol con ácido clorhídrico. La reacción suele ocurrir en condiciones controladas para garantizar la formación de la sal de diclorhidrato. El proceso implica los siguientes pasos:

Formación del anillo de tiazol: Este paso implica la ciclización de precursores apropiados para formar el anillo de tiazol.

Introducción del grupo aminoetil: El grupo aminoetil se introduce mediante una reacción de sustitución.

Formación de la sal de diclorhidrato: El paso final implica la reacción con ácido clorhídrico para formar la sal de diclorhidrato.

Métodos de producción industrial

La producción industrial del clorhidrato de amtamina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores industriales y entornos controlados para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan y ajustan cuidadosamente para optimizar el proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de amtamina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El grupo aminoetil puede sufrir reacciones de sustitución con varios reactivos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno. Las reacciones suelen llevarse a cabo en condiciones ácidas o básicas.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo y cloruros de acilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos y sulfonas, mientras que la reducción puede producir aminas y otros productos reducidos.

Mecanismo De Acción

El clorhidrato de amtamina ejerce sus efectos uniéndose selectivamente al subtipo H2 de los receptores de histamina. Esta unión activa el receptor, lo que lleva a una cascada de eventos intracelulares. Los principales objetivos moleculares incluyen:

Receptores H2: La activación de estos receptores estimula la producción de AMP cíclico (AMPc), que a su vez activa la proteína quinasa A (PKA).

Vías de transducción de señales: La activación de PKA conduce a la fosforilación de varias proteínas diana, lo que da como resultado respuestas fisiológicas como el aumento de la secreción de ácido gástrico.

Comparación Con Compuestos Similares

El clorhidrato de amtamina es único en su selectividad para el subtipo H2 de los receptores de histamina. Los compuestos similares incluyen:

Histamina: El ligando natural para los receptores de histamina, pero no es selectivo para ningún subtipo en particular.

Dimaprit: Otro agonista del receptor H2, pero con diferentes propiedades farmacocinéticas.

Betazol: Utilizado en pruebas de diagnóstico para la secreción de ácido gástrico, pero menos selectivo que el clorhidrato de amtamina.

La singularidad del clorhidrato de amtamina radica en su alta selectividad y potencia para el receptor H2, lo que lo convierte en una herramienta valiosa tanto en entornos de investigación como clínicos.

Propiedades

Número CAS |

136604-58-5 |

|---|---|

Fórmula molecular |

C6H12ClN3S |

Peso molecular |

193.70 g/mol |

Nombre IUPAC |

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;hydrochloride |

InChI |

InChI=1S/C6H11N3S.ClH/c1-4-5(2-3-7)10-6(8)9-4;/h2-3,7H2,1H3,(H2,8,9);1H |

Clave InChI |

PQKZVWREJNHYDE-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=N1)N)CCN.Cl.Cl |

SMILES canónico |

CC1=C(SC(=N1)N)CCN.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2392827.png)

![8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2392830.png)

![N-(3,4-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2392835.png)

![N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2392849.png)